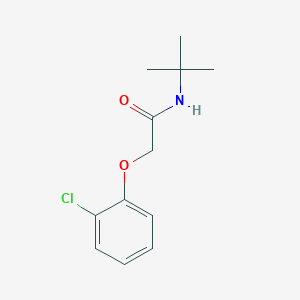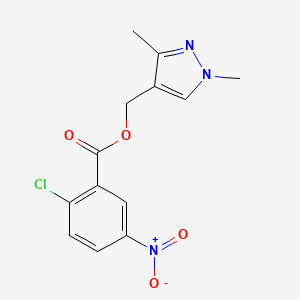
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. It is a thiol-containing compound that has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent.
Wirkmechanismus
The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Its anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, it has been found to induce apoptosis in cancer cells, which can lead to tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide in lab experiments include its potential as an antioxidant, anti-inflammatory, and antitumor agent. It is also relatively easy to synthesize and has been shown to have good purity. However, there are limitations to its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide. One direction is to further investigate its antioxidant, anti-inflammatory, and antitumor activities and to explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could be done to evaluate its potential toxicity and side effects and to develop methods to mitigate these effects. Finally, the synthesis method could be further optimized to improve yields and purity.
Synthesemethoden
The synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide and triethyl orthoformate in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent. It has been studied for its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have antitumor activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-5-9(6-4-8)13-11(17)7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMDEUMGCCFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

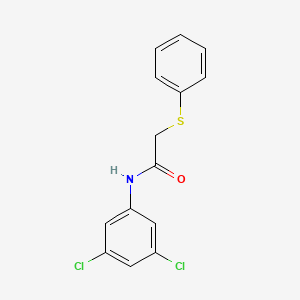
![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)

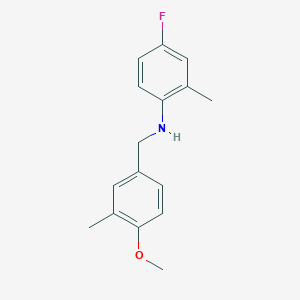
![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)
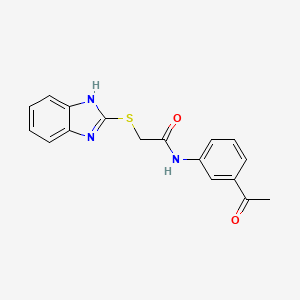
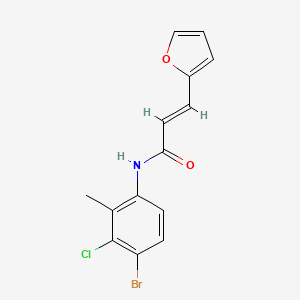
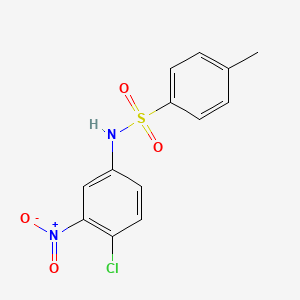

![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
